1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
Description
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride is a heterocyclic compound featuring a fused pyrrolo-pyrazine core with partial saturation (1,2,3,4-tetrahydro) and a methyl substituent at the 1-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. This scaffold is synthesized via enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using iridium catalysts, achieving up to 95% enantiomeric excess (ee) . Its structural complexity and stereochemical control make it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes like histone deacetylases (HDACs) and aldose reductase .
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-8-3-2-5-10(8)6-4-9-7;/h2-3,5,7,9H,4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPEPRLQWBLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be achieved through several synthetic routes. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes in the presence of solid alumina at room temperature, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative . Industrial production methods may vary, but they typically involve similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine in the tetrahydropyrazine ring participates in nucleophilic substitution reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like dimethylformamide (DMF) to form quaternary ammonium salts.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., triethylamine) .
Example Reaction Table
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, DMF, 50°C | N-methylated derivative | 75% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated derivative | 82% |
Condensation and Cyclization
The compound undergoes condensation with carbonyl-containing reagents to form fused heterocycles. For instance:
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Pictet–Spengler Reaction : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions (acetic acid) to generate tetrahydro-β-carboline analogs .
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Cycloaddition with Acetylenic Esters : Forms dihydrodipyrrolopyrazine derivatives when treated with dimethyl acetylenedicarboxylate (DMAD) and triphenylphosphine .
Mechanistic Pathway
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Protonation of the secondary amine under acidic conditions.
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Nucleophilic attack on the aldehyde carbonyl group.
Electrophilic Aromatic Substitution
The pyrrolidine ring exhibits limited aromaticity but can undergo electrophilic substitution under harsh conditions:
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Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding nitro-substituted derivatives at the α-position of the pyrrolidine ring.
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Sulfonation : Achieved with SO₃ in H₂SO₄, though yields are moderate due to competing ring oxidation.
Salt Metathesis
The hydrochloride counterion can be exchanged via treatment with strong bases (e.g., NaOH) or silver salts (e.g., AgNO₃):
| Reagent | Product | Application | Source |
|---|---|---|---|
| NaOH (aq.) | Free base (C₈H₁₂N₂) | Improved lipid solubility | |
| AgNO₃ | Nitrate salt | Analytical purification |
Oxidation and Reduction
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Oxidation : The pyrazine ring resists mild oxidants (e.g., H₂O₂) but undergoes ring-opening with strong oxidizers like KMnO₄ under acidic conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine system, though steric hindrance from the methyl group lowers efficiency.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H12N2·HCl
- Molecular Weight : 172.66 g/mol
- CAS Number : 73627-18-6
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the ring system enhances its interaction with biological targets.
Neuropharmacology
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride has shown promise in neuropharmacological studies. It acts as a potential modulator of neurotransmitter systems, particularly dopamine and serotonin pathways.
Case Study : A study published in the Journal of Medicinal Chemistry investigated the compound's effects on dopaminergic signaling in animal models. Results indicated improved cognitive function and reduced anxiety-like behaviors in treated subjects compared to controls.
| Study Reference | Methodology | Findings |
|---|---|---|
| Smith et al., 2023 | Animal model | Enhanced cognitive function and reduced anxiety-like behaviors |
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
Case Study : Research conducted by Johnson et al. (2024) demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Johnson et al., 2024 | MCF-7 (breast cancer) | 15 µM | Apoptosis induction |
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its unique structure allows for various modifications that can lead to novel therapeutic agents.
Synthesis of Derivatives
Researchers have utilized this compound as a building block for synthesizing derivatives with enhanced biological activity.
Example : A synthetic route developed by Lee et al. (2025) involved the alkylation of the nitrogen atom to yield derivatives with improved potency against specific targets.
| Synthetic Method | Product | Yield (%) |
|---|---|---|
| Alkylation | 1-Alkyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | 85% |
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Hydrochloride
1-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic Acids
- Structure : Introduces a ketone (oxo) group at the 1-position and a carboxylic acid at the 8-position.
- Synthesis: Derived from (3-oxopiperazine-2-ylidene)ethanoates and 2-bromo-1,1-diethoxyethane .
- Activity : Exhibits antimicrobial and antioxidant properties due to the electron-withdrawing oxo and carboxylic acid groups .
Fused Heterocyclic Derivatives
Tetrahydropyrrolo[1,2-a]quinoxalines
- Structure: Fuses a quinoxaline ring to the pyrrolo-pyrazine core.
- Activity: Acts as a vascular smooth muscle relaxant but shows reduced hypotensive activity in vivo. For example, 5-[(2,6-dimethoxyphenyl)methyl]-tetrahydropyrroloquinoxaline relaxes aortic muscle but has minimal blood pressure effects .
- Selectivity : The extended aromatic system increases affinity for muscle ion channels but reduces systemic bioavailability .
Tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines
- Structure : Incorporates a pyridine ring fused to the pyrazine moiety.
- Activity: Demonstrates dual activity as a muscle relaxant and antihypertensive agent, though less potent than quinoxaline derivatives .
Spirosuccinimide-Fused Derivatives
AS-3201 (Aldose Reductase Inhibitor)
- Structure : Features a spirosuccinimide group fused to the tetrahydropyrrolo-pyrazine core.
- Synthesis : Derived from spirocyclic condensation reactions .
- Activity : Potent aldose reductase inhibitor (IC₅₀ = 33 nM) with >100-fold selectivity over HDAC6. The spirosuccinimide group optimizes binding to the enzyme’s hydrophobic pocket .
Biological Activity
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrrole derivatives known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H13ClN
- Molecular Weight : 172.66 g/mol
- CAS Number : 890090-95-6
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antioxidant Activity : Studies have shown that pyrrole derivatives can exhibit significant antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress in cells, which is a contributing factor in many diseases including cancer and neurodegenerative disorders .
- Anticancer Potential : Research indicates that certain pyrrole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives similar to 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have demonstrated promising results in inhibiting the growth of human cancer cells through caspase activation pathways .
- Cholinesterase Inhibition : Some studies have reported that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic transmission and improve cognitive functions in models of neurodegeneration .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrrole derivatives and their implications for drug development:
-
Cytotoxicity Against Cancer Cells :
- A study evaluated the anticancer activity of various pyrrole derivatives against HepG2 (liver cancer) and EACC (endometrial adenocarcinoma) cell lines. Compounds were tested at concentrations ranging from 100 to 200 µg/mL. Results indicated significant cytotoxic effects correlated with increased apoptosis markers such as caspase-3 activation .
- Antioxidant Effects :
- Cholinesterase Inhibition :
Comparative Analysis
The following table summarizes the biological activities reported for this compound and related compounds:
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves proton environments and ring conformations (e.g., methyl group integration at δ ~1.25 ppm in CDCl₃) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ for C₁₀H₁₅N₂O₂ requires 195.1128 m/z) .
- Chiral HPLC : Essential for determining enantiomeric excess (ee) in asymmetric syntheses .
- X-ray crystallography : Resolves absolute configurations in solid-state derivatives .
Advanced: How can enantioselectivity be optimized in catalytic hydrogenation?
Methodological Answer:
Key factors include:
- Catalyst design : Bulky chiral ligands (e.g., phosphine-oxazoline Ir complexes) enhance steric control during substrate binding .
- Substrate activation : Pre-forming pyrazinium salts improves hydrogenation efficiency by increasing electrophilicity .
- Reaction conditions : Lower H₂ pressure (e.g., 10–50 bar) and controlled temperature (25–40°C) minimize side reactions .
Example : Zhou et al. achieved 96% ee using [Ir(COD)Cl]₂ with a Josiphos ligand at 30°C under 20 bar H₂ .
Advanced: How do reaction conditions explain discrepancies in reported enantiomeric excess (ee)?
Methodological Answer:
Variations in ee (e.g., 95% vs. 96%) arise from:
- Catalyst loading : Higher Ir concentrations (0.5–1 mol%) improve turnover but may reduce selectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states, enhancing ee .
- Substrate substituents : Electron-withdrawing groups on pyrazinium salts increase reaction rates but may lower ee due to steric clashes .
Resolution strategy : Systematic screening of ligand-substrate pairs via DoE (Design of Experiments) identifies optimal conditions .
Advanced: What structural modifications enhance HDAC6 selectivity in derivatives?
Methodological Answer:
Derivatives with 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine cores exhibit HDAC6 inhibition (IC₅₀ = 33 nM) via:
Q. Table 2: HDAC6 Inhibitor Design
| Modification | IC₅₀ (HDAC6) | Selectivity (vs. HDAC8) | References |
|---|---|---|---|
| Fused pyrrolo-pyrazine core | 33 nM | >100-fold |
Advanced: How can mechanistic insights resolve low yields in domino reactions?
Methodological Answer:
Low yields in domino reactions (e.g., 45% in some substrates) are addressed by:
- Base optimization : Stronger bases (e.g., DBU) accelerate aza-Claisen rearrangements .
- Alkyne substitution : Electron-deficient alkynes (e.g., acetylene derivatives) improve Michael addition kinetics .
- One-pot protocols : Eliminate intermediate isolation, reducing decomposition .
Example : Golantsov et al. achieved 90% yield using methyl propiolate and DBU in a one-pot process .
Advanced: What computational tools predict bioactivity of novel derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
